3-(2-chlorophenoxy)propanoic acid

Description

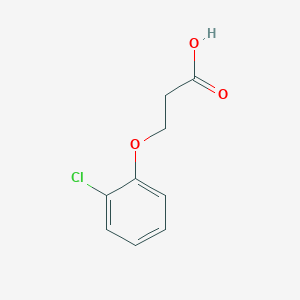

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFYWLRSVDZCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221923 | |

| Record name | 3-(2-Chlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-45-8 | |

| Record name | 3-(2-Chlorophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chlorophenoxy)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7170-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Chlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chlorophenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-Chlorophenoxy)propionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX5S7BP6XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-(2-chlorophenoxy)propanoic acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 3-(2-chlorophenoxy)propanoic acid (CAS 7170-45-8). This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Structure

This compound is a derivative of propanoic acid and chlorophenol. Its chemical structure consists of a propanoic acid moiety linked to a 2-chlorophenyl group through an ether bond.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 7170-45-8

-

Molecular Formula: C₉H₉ClO₃[1]

-

Molecular Weight: 200.62 g/mol [1]

-

SMILES: O=C(O)CCOC1=CC=CC=C1Cl

-

InChI: InChI=1S/C9H9ClO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for this specific isomer is limited, and some values are based on data from the closely related isomer, 2-(3-chlorophenoxy)propionic acid, or are predicted.

| Property | Value | Source |

| Melting Point | 112-113 °C | Experimental |

| Boiling Point | Predicted: ~318.5 °C at 760 mmHg | Predicted based on 2-(3-chlorophenoxy)propionic acid[2] |

| pKa | Predicted: ~3.62 | Predicted based on 2-(3-chlorophenoxy)propionic acid[2] |

| Solubility | Data unavailable for the 2-chloro isomer. The 3-chloro isomer has a water solubility of 1200 mg/L at 22 °C and is soluble in various organic solvents.[3] | N/A |

Experimental Protocols

Synthesis

General Williamson Ether Synthesis Protocol:

A generalized workflow for the synthesis is outlined below. This would require optimization for the specific synthesis of this compound.

Analytical Methods

Specific analytical methods for the quantitative determination of this compound are not detailed in the available literature. However, given its structure, standard methods for the analysis of chlorophenoxy herbicides would be applicable.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be a suitable technique for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., phosphoric or formic acid) is a common starting point for method development.

Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid group is typically required to increase volatility.

Biological Activity and Mechanism of Action

Detailed studies on the biological activity and mechanism of action of this compound are not available in the public domain. However, based on its structural similarity to other chlorophenoxy herbicides, it is predicted to act as a synthetic auxin.[7][8]

Predicted Mechanism of Action (Auxin Mimicry):

Synthetic auxins mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, these compounds can lead to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants. The general mechanism is believed to involve the binding of the synthetic auxin to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes. This disrupts normal plant development.

Conclusion

This compound is a compound for which detailed experimental data is sparse in publicly accessible literature. The information presented in this guide is largely based on data from structurally similar compounds and established chemical principles. Further experimental investigation is required to fully characterize its physicochemical properties, optimize its synthesis and analysis, and elucidate its specific biological activities and mechanisms of action. This document serves as a starting point for researchers and professionals interested in exploring the potential of this molecule in various scientific and industrial applications.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. echemi.com [echemi.com]

- 3. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

An In-depth Technical Guide to 3-(2-chlorophenoxy)propanoic acid (CAS: 7170-45-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available data for 3-(2-chlorophenoxy)propanoic acid. It is intended for informational purposes for a scientific audience and should not be construed as a guide for therapeutic or diagnostic use.

Introduction

This compound, with the CAS registry number 7170-45-8, is a synthetic organic compound.[1][2] Structurally, it is a propanoic acid derivative featuring a 2-chlorophenoxy group at the 3-position. While its isomers, such as 2-(3-chlorophenoxy)propionic acid (Cloprop) and 2-(2,4-dichlorophenoxy)propanoic acid, are well-documented as herbicides and plant growth regulators, publicly available information on the specific biological activity and applications of this compound is notably scarce.[3] This compound is primarily available from chemical suppliers for research and development purposes, suggesting its potential role as a chemical intermediate or a subject of ongoing scientific inquiry.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some discrepancies exist in the reported values from different sources.

| Property | Value | Source(s) |

| CAS Number | 7170-45-8 | [1][2] |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| Melting Point | 112-113 °C | [1] |

| 108-109 °C | ||

| Boiling Point | 305.6 °C at 760 mmHg | [6] |

| Appearance | Solid (form not specified) | |

| Solubility | No quantitative data available. | |

| Purity | ≥95% (as offered by suppliers) | [6] |

Synthesis

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

The synthesis could be achieved via a Williamson ether synthesis, a common method for forming ethers.

-

Deprotonation of Phenol: 2-chlorophenol is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) in an appropriate solvent (e.g., acetone, DMF) to form the corresponding phenoxide.

-

Nucleophilic Substitution: A 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate) is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the halide to form the ether linkage.

-

Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product, this compound.

-

Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.

Toxicological Data

A comprehensive toxicological profile for this compound (CAS 7170-45-8) is not available in the public domain. There are no readily accessible studies detailing its acute or chronic toxicity, such as LD50 values, or its potential for mutagenicity, carcinogenicity, or reproductive toxicity.

Biological Activity and Applications

Currently, there is a significant lack of published scientific literature detailing any specific biological activities or research applications for this compound. Commercial suppliers indicate that the compound is intended for "research use only," which suggests its use as a building block in the synthesis of more complex molecules or as a compound under investigation for which data has not yet been published.[4][5]

Given the known biological activities of its isomers as plant growth regulators, it is plausible that this compound may have been synthesized and screened for similar properties. However, without published data, this remains speculative.

Signaling Pathways and Experimental Workflows

Due to the absence of published experimental studies on this compound, there are no established signaling pathways or experimental workflows to report. The creation of diagrams for these sections is therefore not possible.

Caption: Data unavailability for biological activity and experimental use.

Conclusion

This compound (CAS 7170-45-8) is a chemical compound with well-defined physicochemical properties but a notable absence of publicly available biological and toxicological data. While its structural similarity to known herbicides suggests a potential area of investigation, there is currently no scientific literature to support any specific application in drug development or as a research tool in biological systems. For professionals in research and drug development, this compound represents an unexplored chemical entity. Any investigation into its biological effects would require de novo screening and characterization. Researchers interested in this compound should consult safety data sheets from suppliers and handle it with appropriate laboratory precautions, given the lack of comprehensive toxicity information.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 7170-45-8|this compound|BLD Pharm [bldpharm.com]

- 6. 7170-45-8,3-(2-Chlorophenoxy)propionic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Spectroscopic data (NMR, IR, Mass Spec) of 3-(2-chlorophenoxy)propanoic acid

A Comprehensive Technical Guide for Researchers

Spectroscopic Data

Due to the limited availability of public experimental spectra for 3-(2-chlorophenoxy)propanoic acid, the following tables summarize the predicted spectroscopic data. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | dd | 1H | Ar-H |

| ~7.20 | td | 1H | Ar-H |

| ~6.95 | td | 1H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~4.30 | t | 2H | -O-CH₂- |

| ~2.90 | t | 2H | -CH₂-COOH |

| ~11.0 | br s | 1H | -COOH |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~178 | C=O |

| ~153 | Ar-C-O |

| ~130 | Ar-C |

| ~127 | Ar-C-Cl |

| ~122 | Ar-C |

| ~121 | Ar-C |

| ~113 | Ar-C |

| ~66 | -O-CH₂- |

| ~34 | -CH₂-COOH |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1240 | Strong | C-O stretch (Aryl Ether) |

| ~1100 | Strong | C-O stretch (Carboxylic Acid) |

| ~750 | Strong | C-Cl stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 200/202 | [M]⁺ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 128/130 | Fragment ion: [ClC₆H₄O]⁺ |

| 73 | Fragment ion: [CH₂CH₂COOH]⁺ |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be readily achieved via the Williamson ether synthesis. This method involves the reaction of 2-chlorophenol with a 3-halopropanoic acid, typically 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a base.

Materials

-

2-chlorophenol

-

3-chloropropanoic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water (distilled or deionized)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure

-

Deprotonation of 2-chlorophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of sodium hydroxide in water. To this solution, add an equimolar amount of 2-chlorophenol. Stir the mixture at room temperature until the 2-chlorophenol has completely dissolved, forming the sodium 2-chlorophenoxide salt.

-

Nucleophilic Substitution: To the solution of sodium 2-chlorophenoxide, add an equimolar amount of 3-chloropropanoic acid. Heat the reaction mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the carboxylate to form the desired carboxylic acid, which may precipitate out of the solution.

-

Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation of Product: Filter off the drying agent. Remove the solvent from the filtrate by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

Caption: Experimental workflow for the Williamson ether synthesis.

The Solubility Profile of 3-(2-chlorophenoxy)propanoic acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 3-(2-chlorophenoxy)propanoic acid, a compound of interest within the fields of agricultural science and drug development. A comprehensive review of available literature and chemical databases reveals a notable absence of quantitative solubility data for this specific isomer. In light of this data gap, this document provides solubility information for the closely related isomer, 2-(3-chlorophenoxy)propionic acid, to offer a preliminary understanding of the potential behavior of this class of compounds. Furthermore, a detailed, generalized experimental protocol for determining solubility is presented to empower researchers to generate precise data. The established mode of action for chlorophenoxy herbicides, which function as synthetic auxins, is also discussed and visually represented through a signaling pathway diagram.

Introduction to this compound

This compound belongs to the family of chlorophenoxy herbicides, which have been widely used in agriculture as plant growth regulators.[1] These synthetic compounds mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[1] The precise positioning of the chloro- and propanoic acid groups on the phenoxy core is critical to the molecule's biological activity and its physicochemical properties, including solubility. Understanding the solubility of this compound in various solvents is crucial for formulation development, environmental fate assessment, and toxicological studies.

Solubility Data

A thorough search of scientific databases and literature yielded no specific quantitative solubility data for this compound (CAS 7170-45-8).

However, quantitative solubility data is available for the isomeric compound, 2-(3-chlorophenoxy)propionic acid (CAS 101-10-0). While this data does not represent the target compound, it can provide an initial estimate of the types of solvents in which solubility might be expected. It is crucial to note that isomeric differences can significantly impact solubility, and the following data should be interpreted with caution.

Table 1: Solubility of 2-(3-chlorophenoxy)propionic acid in Various Solvents [2]

| Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 22 | 790.9 |

| Dimethyl sulfoxide | 22 | 268.5 |

| Ethanol | 22 | 710.8 |

| Methanol | 22 | 716.5 |

| iso-Octanol | 22 | 247.3 |

| Benzene | 24 | 24.2 |

| Chlorobenzene | 24 | 17.1 |

| Toluene | 24 | 17.6 |

| Diethylene glycol | 24.5 | 390.6 |

| Dimethyl formamide | 24.5 | 2,354.5 |

| Dioxane | 24.5 | 789.2 |

| Water | 22 | 1.2 |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in various solvents using the isothermal gravimetric method. This method is commonly employed for its simplicity and accuracy.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., acetone, ethanol, toluene, water) of analytical grade

-

Thermostatically controlled water bath or shaker incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C). A vacuum oven can be used for more volatile compounds or to expedite drying at a lower temperature.

-

Once the solvent has completely evaporated and a constant weight is achieved, re-weigh the vial containing the solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight of the vial minus the initial tare weight of the vial.

-

The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the solid residue.

-

Solubility can be expressed in various units:

-

Grams per 100 g of solvent: (mass of solute / mass of solvent) * 100

-

Mass fraction: mass of solute / (mass of solute + mass of solvent)

-

Mole fraction: (moles of solute) / (moles of solute + moles of solvent)

-

-

Experimental Workflow Diagram

References

The Biological Activity of Chlorophenoxy Herbicides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of chlorophenoxy herbicides, a class of synthetic auxins widely used in agriculture. This document details their mechanism of action in target and non-target organisms, presents quantitative toxicological data, outlines key experimental protocols for their study, and illustrates the associated signaling pathways.

Executive Summary

Chlorophenoxy herbicides, such as 2,4-D, MCPA, Dichlorprop, and 2,4,5-T, primarily function by mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth in dicotyledonous (broadleaf) plants. In non-target organisms, including mammals, their toxicity is primarily associated with oxidative stress, mitochondrial dysfunction, and the induction of apoptosis. This guide serves as a critical resource for understanding the multifaceted biological effects of these compounds, providing essential data and methodologies for researchers in toxicology, pharmacology, and drug development.

Mechanism of Action

Phytotoxicity: The Auxin-Mimic Effect

The primary herbicidal action of chlorophenoxy compounds is their ability to act as synthetic auxins.[1][2] At the molecular level, they bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and other related AUXIN SIGNALING F-BOX (AFB) proteins.[1] This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[2]

This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of various genes, leading to their expression.[2] The resulting overexpression of auxin-induced genes leads to a cascade of physiological disruptions, including:

-

Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting and curling of stems and leaves), callus formation, and stem thickening.[3][4]

-

Disruption of Vascular Tissues: Impairing the transport of water and nutrients.[3]

-

Increased Ethylene Production: Contributing to senescence and epinasty.[3]

This ultimately results in the death of the susceptible plant.

Toxicity in Non-Target Organisms (Animals)

In animals, the toxicological effects of chlorophenoxy herbicides are not related to auxin mimicry but rather to more general mechanisms of cellular disruption.[5] The primary mechanisms of toxicity include:

-

Uncoupling of Oxidative Phosphorylation: These herbicides can disrupt the mitochondrial membrane potential, interfering with ATP synthesis and leading to cellular energy depletion.[5]

-

Induction of Oxidative Stress: Exposure to chlorophenoxy herbicides can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defense systems and causing damage to lipids, proteins, and DNA.[6]

-

Cell Membrane Damage: High concentrations of these compounds can cause direct damage to cellular membranes, leading to a loss of integrity and function.

-

Disruption of Acetyl-CoA Metabolism: Interference with this central metabolic pathway can have widespread effects on cellular function.

-

Induction of Apoptosis: At the cellular level, toxicity often culminates in programmed cell death, or apoptosis, through the activation of caspase cascades.[7]

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for several common chlorophenoxy herbicides.

Table 1: Acute Toxicity of Chlorophenoxy Herbicides

| Herbicide | Species | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L) | Reference(s) |

| 2,4-D | Rat | 639 - 1646 | >2000 | >0.78 | [8] |

| Mouse | 138 | - | - | [8] | |

| Rabbit | - | 1829 - >2000 | - | [8] | |

| MCPA | Rat | 700 - 1160 | >4000 | >6.36 | [9] |

| Dichlorprop | Rat | 800 | >4000 | >5.1 | [10][11] |

| 2,4,5-T | Rat | 300 | - | - | [11] |

| Dog | 100 | - | - | [11] | |

| Hamster | 425 | - | - | [11] |

Table 2: Chronic Toxicity of Chlorophenoxy Herbicides (NOAEL and LOAEL)

| Herbicide | Species | Study Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects at LOAEL | Reference(s) |

| 2,4-D | Rat | 2 years | 5 | - | - | [12] |

| MCPA | Rat | 2 years | 5.6 | 16.7 | Decreased body weight, kidney effects | [9] |

| Dichlorprop | Rat | 2 years | 4 | 40 | Kidney and liver effects | [11] |

| 2,4,5-T | Rat | 2 years | 3 | 10 | Reduced body weight gain, liver effects | [2][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of chlorophenoxy herbicides.

Avena Coleoptile Curvature Test (Auxin Activity Bioassay)

This classic bioassay measures the auxin-like activity of a substance by observing the curvature of oat (Avena sativa) coleoptiles.

Materials:

-

Avena sativa seeds

-

Petri dishes, filter paper

-

Agar powder

-

Test substance (e.g., chlorophenoxy herbicide)

-

Glass holders for seedlings

-

Dark room or growth chamber with a red safelight

-

Camera with a protractor or image analysis software

Procedure:

-

Seed Germination: Germinate Avena seeds on moist filter paper in petri dishes in complete darkness for 48-72 hours.

-

Seedling Preparation: When the coleoptiles are approximately 2-3 cm long, expose them to a dim red light for 2-4 hours to inhibit mesocotyl elongation.

-

Decapitation: Under the red safelight, decapitate the top 2-4 mm of the coleoptiles with a sharp razor blade.

-

Agar Block Preparation: Prepare a 1.5% agar solution and pour it into a thin layer in a petri dish. Once solidified, cut the agar into small blocks (e.g., 2x2x1 mm).

-

Application of Test Substance: Dissolve the test substance in a suitable solvent and apply a known concentration to the agar blocks. Allow the solvent to evaporate.

-

Asymmetrical Placement of Agar Block: Place an agar block containing the test substance asymmetrically on the cut surface of a decapitated coleoptile.

-

Incubation: Place the seedlings in a dark, humid chamber for 90-120 minutes.

-

Measurement of Curvature: Photograph the coleoptiles and measure the angle of curvature from the vertical axis. The degree of curvature is proportional to the auxin activity of the test substance.

Malondialdehyde (MDA) Assay (Lipid Peroxidation)

This assay quantifies lipid peroxidation by measuring the concentration of malondialdehyde (MDA), a reactive aldehyde product of lipid hydroperoxide decomposition.

Materials:

-

Tissue or cell sample

-

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

-

Water bath

Procedure:

-

Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer on ice.

-

Protein Precipitation: Add an equal volume of cold TCA solution to the homogenate to precipitate proteins. Centrifuge at 3000 rpm for 15 minutes.

-

Reaction with TBA: To the supernatant, add an equal volume of TBA solution. Add BHT to prevent further lipid peroxidation during the assay.

-

Incubation: Incubate the mixture in a boiling water bath for 60 minutes. This leads to the formation of a pink-colored MDA-TBA adduct.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of MDA using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10^5 M^-1 cm^-1).

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme superoxide dismutase (SOD), which catalyzes the dismutation of superoxide radicals.

Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., potassium phosphate buffer)

-

Xanthine

-

Xanthine oxidase

-

A detection agent that reacts with superoxide radicals (e.g., nitroblue tetrazolium - NBT, or WST-1)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare a cell or tissue lysate in a suitable buffer.

-

Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, xanthine, and the detection agent.

-

Addition of Sample: Add a known amount of the cell or tissue lysate to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding xanthine oxidase. Xanthine oxidase will react with xanthine to produce superoxide radicals.

-

Measurement: The superoxide radicals will react with the detection agent to produce a colored product. SOD in the sample will compete for the superoxide radicals, thus inhibiting the color formation. Measure the change in absorbance at the appropriate wavelength (e.g., 560 nm for NBT) over time.

-

Calculation of Activity: The SOD activity is calculated as the percentage of inhibition of the rate of color formation compared to a control without the sample. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay uses the fluorescent dye JC-1 to assess mitochondrial membrane potential, an indicator of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

Cell culture

-

JC-1 dye solution

-

Fluorescence microscope or flow cytometer

-

Assay buffer (e.g., PBS)

Procedure:

-

Cell Culture and Treatment: Culture cells in a suitable plate and treat them with the chlorophenoxy herbicide for the desired time.

-

Staining with JC-1: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The ratio of red to green fluorescence provides a quantitative measure of the mitochondrial membrane potential.

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Cell lysate

-

Caspase-3 substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)

-

Assay buffer

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Lysis: Lyse the treated cells to release the cellular contents, including caspases.

-

Reaction Setup: In a microplate, add the cell lysate to the assay buffer.

-

Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement:

-

Colorimetric: Measure the absorbance at 405 nm for the release of pNA.

-

Fluorometric: Measure the fluorescence at the appropriate excitation and emission wavelengths for the release of AMC.

-

-

Quantification: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships associated with the biological activity of chlorophenoxy herbicides.

Caption: Auxin mimicry signaling pathway in plants.

Caption: General overview of toxicity pathways in animals.

Caption: Nrf2-mediated oxidative stress response.

Caption: Intrinsic apoptosis pathway activation.

Caption: Experimental workflow for genotoxicity assessment.

Conclusion

This technical guide has provided a detailed examination of the biological activity of chlorophenoxy herbicides, from their primary auxin-mimicking effects in plants to their toxicological impact on animal systems. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a robust resource for researchers. A thorough understanding of these mechanisms is crucial for the development of safer and more effective herbicides, as well as for assessing the environmental and health risks associated with their use. Further research into the specific molecular interactions and downstream effects of these compounds will continue to refine our understanding of their biological activity.

References

- 1. healthandenvironment.org [healthandenvironment.org]

- 2. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. pic.int [pic.int]

- 4. Acute inhalation co-exposure to 1,2-dichloropropane and dichloromethane cause liver damage by inhibiting mitochondrial respiration and defense ability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 6. [PDF] Toxicity of 2,4-dichlorophenoxyacetic acid - molecular mechanisms | Semantic Scholar [semanticscholar.org]

- 7. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nrf2/ARE Pathway Involved in Oxidative Stress Induced by Paraquat in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.greenbook.net [assets.greenbook.net]

- 12. researchgate.net [researchgate.net]

The Dawn of a New Era in Weed Control: A Technical Guide to the Discovery and History of Phenoxyalkanoic Acids as Plant Growth Regulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of phenoxyalkanoic acids as plant growth regulators, a class of compounds that revolutionized weed management and laid the foundation for modern herbicide science. This document details the key scientific breakthroughs, the pioneering researchers, and the experimental methodologies that led to the development of iconic herbicides such as 2,4-D and MCPA. It delves into their mechanism of action as synthetic auxins, providing a detailed look at the auxin signaling pathway. Furthermore, this guide presents quantitative data on the herbicidal efficacy of various phenoxyalkanoic acids, detailed experimental protocols for their synthesis and bioassays, and visual representations of key biological and experimental workflows.

Introduction

The selective control of weeds has been a cornerstone of agricultural advancement, enabling significant increases in crop yields. The 1940s marked a pivotal moment in this endeavor with the discovery of phenoxyalkanoic acids, a novel class of synthetic plant growth regulators. These compounds, most notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), were the first selective organic herbicides, capable of killing broadleaf weeds without harming grass crops.[1] This breakthrough was a result of intensive research on plant hormones, particularly auxin (indole-3-acetic acid or IAA), and the quest for synthetic analogues with enhanced stability and activity.[2][3] This guide will explore the historical narrative of this discovery, the scientific principles underpinning their function, and the experimental foundations upon which this transformative technology was built.

A Wartime Discovery: The Independent Unveiling of Phenoxyalkanoic Acids

The discovery of the herbicidal properties of phenoxyalkanoic acids is a remarkable story of simultaneous, independent research conducted under the veil of wartime secrecy in the United Kingdom and the United States.[2]

In the early 1940s, two groups in the UK were actively investigating synthetic auxins. W. G. Templeman and his team at Imperial Chemical Industries (ICI) were exploring the potential of these compounds to act as selective herbicides.[2] Concurrently, a group at Rothamsted Experimental Station, led by Judah Hirsch Quastel, was also investigating these molecules.[4] Their research demonstrated that at high concentrations, certain synthetic auxins could induce uncontrolled growth in broadleaf plants, leading to their demise.[2]

Across the Atlantic, similar discoveries were being made in the United States. Researchers P. W. Zimmerman and A. E. Hitchcock at the Boyce Thompson Institute were conducting extensive studies on the structure-activity relationships of substituted phenoxy and benzoic acids as plant growth substances.[5] Their work laid a crucial foundation for understanding how chemical structure influences biological activity. The synthesis of 2,4-D had been published in 1941 by Robert Pokorny, an industrial chemist.[6][7] Subsequently, the herbicidal potential of 2,4-D was independently recognized by researchers at the American Chemical Paint Company.[2]

The culmination of these parallel research efforts led to the commercial introduction of 2,4-D and MCPA as selective herbicides in 1946, heralding a new age in agricultural weed control.[2][4]

Mechanism of Action: Mimicking a Natural Growth Hormone

Phenoxyalkanoic acids exert their herbicidal effects by acting as synthetic mimics of the natural plant hormone auxin (IAA).[1] In susceptible broadleaf plants, these synthetic auxins are absorbed through the leaves and roots and are translocated throughout the plant.[4] Unlike natural auxin, which is tightly regulated by the plant, these synthetic analogues are more stable and persist at high concentrations.[7] This leads to a cascade of events that ultimately result in the plant's death:

-

Uncontrolled Cell Division and Elongation: The synthetic auxins bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins. This triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.

-

Gene Expression Dysregulation: The removal of Aux/IAA repressors allows for the constitutive activation of Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes.

-

Physiological Disruption: The overexpression of these genes leads to uncontrolled and disorganized cell division and elongation, resulting in characteristic symptoms such as leaf and stem twisting (epinasty), tissue swelling, and ultimately, the death of the plant.[4]

The selectivity of phenoxyalkanoic acids arises from differences in the auxin signaling pathways and metabolic deactivation mechanisms between broadleaf and grass species. Grasses are generally able to metabolize these synthetic auxins more effectively, preventing them from accumulating to lethal concentrations.

The Auxin Signaling Pathway

The following diagram illustrates the molecular mechanism of action of phenoxyalkanoic acids as synthetic auxins.

Quantitative Data on Herbicidal Efficacy

The efficacy of phenoxyalkanoic acids varies depending on the specific compound, the target weed species, and environmental conditions. The following tables summarize the effective concentration required for 50% growth reduction (GR50) for 2,4-D and MCPA against various broadleaf weeds.

Table 1: Herbicidal Efficacy (GR50) of 2,4-D on Selected Broadleaf Weeds

| Weed Species (Common Name) | Weed Species (Scientific Name) | GR50 (g ai/ha) |

| Common Lambsquarters | Chenopodium album | 35 |

| Velvetleaf | Abutilon theophrasti | 50 |

| Common Cocklebur | Xanthium strumarium | 25 |

| Jimsonweed | Datura stramonium | 40 |

| Redroot Pigweed | Amaranthus retroflexus | 60 |

Note: GR50 values are approximate and can vary based on experimental conditions and weed growth stage. Data compiled from various scientific literature.

Table 2: Herbicidal Efficacy (GR50) of MCPA on Selected Broadleaf Weeds

| Weed Species (Common Name) | Weed Species (Scientific Name) | GR50 (g ai/ha) |

| Wild Mustard | Sinapis arvensis | 45 |

| Shepherd's-purse | Capsella bursa-pastoris | 55 |

| Field Pennycress | Thlaspi arvense | 50 |

| Canada Thistle | Cirsium arvense | 70 |

| Common Chickweed | Stellaria media | 65 |

Note: GR50 values are approximate and can vary based on experimental conditions and weed growth stage. Data compiled from various scientific literature.

Experimental Protocols

The discovery and development of phenoxyalkanoic acids were underpinned by rigorous experimental work. The following sections provide detailed methodologies for key experiments cited in the early research.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol is based on the method published by R. Pokorny in 1941.[6]

Materials:

-

2,4-Dichlorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Sodium 2,4-Dichlorophenoxide: In a round-bottom flask, dissolve 16.3 g (0.1 mol) of 2,4-dichlorophenol in a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water.

-

Preparation of Sodium Chloroacetate: In a separate beaker, neutralize 9.45 g (0.1 mol) of chloroacetic acid with a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water.

-

Condensation Reaction: Add the sodium chloroacetate solution to the sodium 2,4-dichlorophenoxide solution in the round-bottom flask.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux for 4 hours.

-

Acidification: After cooling, transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the 2,4-dichlorophenoxyacetic acid.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Avena Coleoptile Curvature Test for Auxin Activity

This classic bioassay was instrumental in quantifying the biological activity of auxins and their synthetic analogues.

Materials:

-

Oat (Avena sativa) seeds

-

Agar

-

Petri dishes

-

Glass holders for seedlings

-

Razor blades

-

Millimeter ruler

-

Dark growth chamber

-

Red light source

-

Test solutions of phenoxyalkanoic acids at various concentrations

Procedure:

-

Seed Germination: Germinate oat seeds in the dark for approximately 48 hours. Expose the seedlings to red light for 2-4 hours to inhibit mesocotyl elongation.

-

Seedling Preparation: When the coleoptiles are 20-30 mm long, decapitate the top 2-3 mm of the coleoptile tip.

-

Agar Block Preparation: Prepare a 1.5% agar solution and pour it into a petri dish to solidify. Cut the agar into small blocks (e.g., 2x2x1 mm).

-

Application of Test Compound: Place an agar block on the cut surface of a decapitated coleoptile for a defined period (e.g., 2 hours) to allow the endogenous auxin to diffuse into the block. Alternatively, prepare agar blocks containing known concentrations of the test compound.

-

Asymmetric Placement: After a second decapitation to remove any regenerated tip, place the auxin-containing agar block asymmetrically on one side of the cut coleoptile surface.

-

Incubation: Place the seedlings in a dark, humid chamber for 90-120 minutes.

-

Measurement: Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the concentration of the auxin or auxin-like substance in the agar block.

Experimental Workflow for Herbicide Screening

The following diagram illustrates a typical workflow for screening novel phenoxyalkanoic acid derivatives for herbicidal activity.

Conclusion

The discovery of phenoxyalkanoic acids as plant growth regulators stands as a landmark achievement in agricultural science. Born from fundamental research into plant hormones and accelerated by the pressures of World War II, these synthetic auxins provided farmers with an unprecedented tool for selective weed control, dramatically increasing crop productivity. The legacy of this discovery continues to influence modern herbicide research and development. The principles of hormone mimicry, selective toxicity, and structure-activity relationships that were elucidated through the study of phenoxyalkanoic acids remain central to the design of new and improved weed management solutions. This technical guide serves as a testament to the pioneering scientists whose work transformed agriculture and continues to inspire innovation in the field.

References

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 3. deq.mt.gov [deq.mt.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. 2,4-D Technical Fact Sheet [npic.orst.edu]

Enantiomers of 3-(2-chlorophenoxy)propanoic acid and their properties

Disclaimer: Extensive literature searches did not yield specific experimental data on the synthesis, resolution, and biological properties of the individual enantiomers of 3-(2-chlorophenoxy)propanoic acid. This guide is therefore constructed based on established principles and methodologies for analogous chiral aryloxypropanoic acids and related compounds. The experimental protocols and data tables are presented as illustrative examples of the approaches typically employed in the research and development of such chiral molecules.

Introduction

This compound is a chiral molecule possessing a stereocenter at the C3 position of the propanoic acid chain. This chirality gives rise to two enantiomers, (R)-3-(2-chlorophenoxy)propanoic acid and (S)-3-(2-chlorophenoxy)propanoic acid. In biological systems, enantiomers of a chiral compound often exhibit different pharmacological and toxicological profiles due to the stereospecific nature of interactions with enzymes and receptors.[1] Therefore, the separation and characterization of individual enantiomers are crucial for the development of safe and effective chemical agents for pharmaceutical or agrochemical applications.[2][3]

This technical guide provides an in-depth overview of the core principles and experimental approaches relevant to the study of the enantiomers of this compound. It is intended for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacological Properties

Table 1: Physicochemical Properties of this compound Enantiomers (Illustrative)

| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |

| Molecular Formula | C₉H₉ClO₃ | C₉H₉ClO₃ | C₉H₉ClO₃[6] |

| Molecular Weight | 200.62 g/mol | 200.62 g/mol | 200.62 g/mol [6] |

| Melting Point (°C) | Data not available | Data not available | Data not available |

| Optical Rotation ([α]D) | Expected positive (+) | Expected negative (-) | 0 |

| pKa | Data not available | Data not available | ~3.62 (estimated for 2-(3-chlorophenoxy)propionic acid)[4] |

| Water Solubility (mg/L) | Data not available | Data not available | 1200 at 22°C (for 2-(3-chlorophenoxy)propionic acid)[5] |

| LogP | Data not available | Data not available | 2.52 (for 2-(3-chlorophenoxy)propionic acid)[4] |

Table 2: Pharmacological and Toxicological Profile of this compound Enantiomers (Illustrative)

| Parameter | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |

| Pharmacodynamics | |||

| Target Receptor/Enzyme | Data not available | Data not available | Data not available |

| Binding Affinity (Ki/IC50) | Data not available | Data not available | Data not available |

| Efficacy (EC50) | Data not available | Data not available | Data not available |

| Pharmacokinetics | |||

| Absorption (Bioavailability) | Data not available | Data not available | Data not available |

| Distribution (Vd) | Data not available | Data not available | Data not available |

| Metabolism | Data not available | Data not available | Data not available |

| Elimination (t1/2) | Data not available | Data not available | Data not available |

| Toxicology | |||

| Acute Toxicity (LD50) | Data not available | Data not available | Data not available |

| Cytotoxicity (CC50) | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis, chiral resolution, and analysis of the enantiomers of this compound, based on established procedures for similar compounds.

Synthesis of Racemic this compound

A common method for the synthesis of aryloxypropanoic acids is the Williamson ether synthesis.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1.0 eq.) in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a base, for example, anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.

-

Alkylation: Add 3-bromopropanoic acid (1.1 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers can be achieved through several methods, with diastereomeric salt formation being a classical and widely used technique.[7]

Protocol: Diastereomeric Salt Crystallization

-

Resolving Agent Selection: Choose a chiral resolving agent, typically a chiral amine such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine, to form diastereomeric salts with the racemic carboxylic acid.

-

Salt Formation: Dissolve the racemic this compound (1.0 eq.) in a suitable hot solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve the chiral resolving agent (0.5 eq.) in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts. The choice of the enantiomer of the resolving agent will determine which diastereomer precipitates.

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.

-

Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification and Analysis: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC). Further recrystallization may be necessary to enhance the optical purity. The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent or by evaporation and subsequent treatment.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is the standard method for determining the enantiomeric purity of a chiral compound.

Protocol:

-

Column Selection: Utilize a chiral stationary phase (CSP) column. For carboxylic acids, columns such as those based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or protein-based columns are often effective.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. For reverse-phase chiral HPLC, a mixture of water (with a buffer) and acetonitrile or methanol is used.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess. The method should be validated for linearity, accuracy, and precision.[8]

Visualizations

The following diagrams illustrate generalized workflows and concepts relevant to the study of this compound enantiomers.

Figure 1: General workflow for the synthesis and chiral resolution of this compound.

References

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. echemi.com [echemi.com]

- 5. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. onyxipca.com [onyxipca.com]

- 8. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 3-(2-chlorophenoxy)propanoic Acid: A Data Gap Analysis and Surrogate Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(2-chlorophenoxy)propanoic acid is a chemical compound for which there is a significant lack of publicly available toxicological data for non-target organisms. An extensive search of scientific literature and regulatory databases did not yield specific quantitative data (e.g., LC50, LD50, NOEC, LOEC) for aquatic or terrestrial non-target species. This absence of information prevents a direct assessment of its environmental risk. To address this data gap, this technical guide proposes a surrogate approach, utilizing data from the closely related and well-studied chlorophenoxy herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). While not a direct replacement, the toxicological profile of 2,4-D can provide an initial, conservative estimate of the potential hazards of this compound to ecosystems. This document outlines the standard experimental protocols for ecotoxicological testing and provides a framework for how such data, if available, would be presented and analyzed.

Introduction to this compound

This compound belongs to the chemical class of chlorophenoxy herbicides.[1] While some related compounds in this class have been extensively used in agriculture, specific information regarding the use and environmental presence of this compound is scarce. The potential for environmental exposure, and therefore the need for a comprehensive toxicological profile, arises from its structural similarity to other herbicidally active compounds.

Data Gap Analysis

A thorough investigation of available scientific literature and databases revealed no specific studies on the toxicity of this compound to key non-target organisms, including:

-

Aquatic Vertebrates (Fish): No LC50 (lethal concentration for 50% of the test population) data is available.

-

Aquatic Invertebrates (e.g., Daphnia magna): No EC50 (effective concentration for 50% of the test population) data for immobilization is available.

-

Aquatic Plants (Algae): No EC50 data for growth inhibition is available.

-

Terrestrial Invertebrates (e.g., Earthworms): No LC50 or LD50 (lethal dose for 50% of the test population) data is available.

-

Avian Species: No LD50 data is available.

This critical lack of data makes it impossible to conduct a formal environmental risk assessment for this specific compound.

Surrogate Approach: Utilizing Data from 2,4-D

Given the absence of data for this compound, this guide will use 2,4-D as a surrogate to illustrate the type of toxicological information required for a comprehensive profile. 2,4-D is a widely used chlorophenoxy herbicide with a substantial body of research on its effects on non-target organisms.[2][3][4] It is important to note that while structurally related, the toxicological properties of 2,4-D and this compound may differ. The following data for 2,4-D is presented for illustrative purposes.

Toxicological Data for 2,4-D in Non-Target Organisms

| Organism Type | Species | Endpoint | Value (mg/L or mg/kg) | Reference |

| Aquatic Vertebrates | Oreochromis mossambicus (Tilapia) | 96-h LC50 | 392.17 mg/L | [5] |

| Aquatic Invertebrates | Not specified | Not specified | Not specified | |

| Aquatic Plants | Not specified | Not specified | Not specified | |

| Terrestrial Invertebrates | Eisenia fetida (Earthworm) | General effects observed | Not specified | [2] |

| Avian Species | Not specified | Not specified | Not specified | |

| Microorganisms | Escherichia coli | Growth inhibition | 1 mM | [6] |

Note: The table highlights the type of quantitative data necessary for a complete toxicological profile. The lack of specific values for some categories for 2,4-D in the provided search results further underscores the challenge of compiling comprehensive ecotoxicological data.

Standardized Experimental Protocols

The following are detailed methodologies for key experiments used to generate the ecotoxicological data presented above. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

4.1.1. Fish Acute Toxicity Test (OECD 203)

-

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[7][8][9][10][11]

-

Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[7][8]

-

Methodology:

-

A range-finding test is conducted to determine the appropriate test concentrations.[9]

-

Fish are exposed to at least five geometrically spaced concentrations of the test substance and a control group in a static, semi-static, or flow-through system for 96 hours.[7][9][10]

-

Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[7][9][10]

-

The LC50 value is calculated using statistical methods, typically probit analysis.[8]

-

-

Validity Criteria: The mortality in the control group must not exceed 10% at the end of the test.[11]

4.1.2. Daphnia sp. Acute Immobilisation Test (OECD 202)

-

Objective: To determine the median effective concentration (EC50) for immobilization of Daphnia sp. over a 48-hour exposure period.[12][13][14][15][16]

-

Test Organism: Daphnia magna is the most commonly used species.[12]

-

Methodology:

-

Validity Criteria: In the control group, no more than 10% of the daphnids should be immobilized.

4.1.3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

-

Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria over a 72-hour period.[17][18][19][20][21]

-

Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[18]

-

Methodology:

-

Exponentially growing cultures of the test organism are exposed to at least five concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination.[17][18][19][20]

-

The growth of the algal population is measured at least every 24 hours by cell counts or another measure of biomass (e.g., fluorescence).

-

The inhibition of growth in relation to the control is determined, and the EC50 (for growth rate and yield) is calculated.[20]

-

-

Validity Criteria: The biomass in the control cultures should increase exponentially by a factor of at least 16 over the 72-hour test period.

Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in ecotoxicological testing.

Caption: Tiered approach to aquatic ecotoxicology testing.

Caption: Relationship between exposure and effects data in risk assessment.

Conclusion and Recommendations

There is a clear and critical lack of toxicological data for this compound in non-target organisms. This prevents any meaningful assessment of its potential environmental impact. It is strongly recommended that standardized ecotoxicological tests, as outlined in the OECD guidelines, be conducted for this compound to fill this data gap. In the interim, a surrogate approach using data from structurally similar compounds like 2,4-D can provide a preliminary indication of potential hazards, but this should be interpreted with significant caution. For researchers and drug development professionals, understanding the potential for cross-contamination with such compounds and the importance of a complete ecotoxicological profile for any new chemical entity is paramount for responsible environmental stewardship.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Herbicide 2,4-D: A Review of Toxicity on Non-Target Organisms [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. idosi.org [idosi.org]

- 5. ijzi.net [ijzi.net]

- 6. Effect of 2,4-dichlorophenoxyacetic acid herbicide on escherichia coli growth, chemical composition, and cellular envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 8. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. oecd.org [oecd.org]

- 11. scribd.com [scribd.com]

- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 13. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 14. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 19. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 20. shop.fera.co.uk [shop.fera.co.uk]

- 21. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of 3-(2-chlorophenoxy)propanoic acid

Disclaimer: Direct scientific literature on the environmental fate and degradation of 3-(2-chlorophenoxy)propanoic acid is limited. This guide infers its environmental behavior based on data from structurally analogous and extensively studied chlorophenoxy herbicides, including 2-(3-chlorophenoxy)propionic acid (Cloprop), mecoprop (MCPP), dichlorprop (2,4-DP), and 2,4-dichlorophenoxyacetic acid (2,4-D). The structural similarities suggest that the degradation pathways and environmental fate will be comparable.

Introduction

This compound is a member of the chlorophenoxyalkanoic acid class of herbicides. Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact and persistence in various environmental compartments. The primary degradation pathways for chlorophenoxy herbicides are microbial biodegradation, photodegradation, and to a lesser extent, hydrolysis. This guide provides a comprehensive overview of these processes, including detailed experimental protocols, quantitative data from analogous compounds, and visual representations of the degradation pathways.

Environmental Fate and Transport

The environmental mobility and distribution of this compound are governed by its physicochemical properties and interactions with soil and water.

-

Soil Mobility: Chlorophenoxy acids generally exhibit high mobility in soil due to their relatively low soil adsorption coefficient (Koc) values.[1] As weak acids, they exist predominantly in their anionic form in most environmental pH ranges, which reduces their adsorption to negatively charged soil particles.[1]

-

Volatility: Volatilization from moist soil and water surfaces is not expected to be a significant dissipation route because the anionic form is non-volatile.[1]

-

Bioaccumulation: The potential for bioconcentration in aquatic organisms is considered low, as indicated by low bioconcentration factor (BCF) values for analogous compounds.[1]

Degradation Pathways

Biodegradation

Microbial degradation is the principal mechanism for the dissipation of chlorophenoxy herbicides in the environment. A diverse range of soil and aquatic microorganisms can utilize these compounds as a source of carbon and energy.

The initial and rate-limiting step in the aerobic biodegradation of many chlorophenoxy herbicides is the cleavage of the ether bond, a reaction catalyzed by the α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene.[2][3][4] This is followed by hydroxylation of the aromatic ring and subsequent ring cleavage.

Inferred Biodegradation Pathway of this compound:

Based on the well-established pathways for analogous compounds like 2,4-D, the biodegradation of this compound is hypothesized to proceed as follows:

-

Ether Bond Cleavage: The ether linkage is cleaved to yield 2-chlorophenol and 3-hydroxypropanoic acid.

-

Hydroxylation: The resulting 2-chlorophenol is hydroxylated to form 3-chlorocatechol.

-

Ring Cleavage: The aromatic ring of 3-chlorocatechol is cleaved, leading to the formation of aliphatic intermediates.

-

Further Degradation: These intermediates are further metabolized and ultimately funneled into central metabolic pathways such as the Krebs cycle.

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly in the ultraviolet spectrum of sunlight. Chlorophenoxy herbicides can undergo direct photolysis in aqueous environments and on soil surfaces.[5][6] The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizing substances.

The primary mechanism of photodegradation involves the cleavage of the ether bond and dechlorination of the aromatic ring.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For many chlorophenoxy herbicides, hydrolysis is not a significant degradation pathway under typical environmental conditions (pH 5-9).[7] These compounds are generally stable to hydrolysis.[5]

Quantitative Data on Degradation of Analogous Compounds

The following tables summarize the degradation half-lives of chlorophenoxy herbicides structurally similar to this compound in various environmental compartments.

Table 1: Biodegradation Half-lives (DT₅₀) in Soil

| Compound | Soil Type | Half-life (days) | Reference(s) |

| Mecoprop (MCPP) | Not specified | Several days | [8] |

| Mecoprop (MCPP) | Not specified | 3 - 21 | [6] |

| Dichlorprop (2,4-DP) | Not specified | 4 - >28 | [9] |

| 2,4-D | Aerobic mineral soil | 6.2 | [10] |

Table 2: Degradation Half-lives (DT₅₀) in Water/Sediment

| Compound | System | Half-life (days) | Reference(s) |

| Mecoprop (MCPP) | River water (sunlight) | 19.5 | [5] |

| Mecoprop (MCPP) | River/stream water | 24 - 49 | [11] |

| Mecoprop (MCPP) | River/stream water/sediment | 23 - 67 | [11] |

| Dichlorprop-P | Aquatic systems | Rapid | [12] |

Table 3: Photodegradation Half-lives (DT₅₀)

| Compound | Medium | Half-life (days) | Reference(s) |

| Mecoprop (MCPP) | Artificial light | 83 | [6] |

| 2,4-D | Soil | 68 | [10] |

Table 4: Hydrolysis Stability

| Compound | pH Range | Stability | Reference(s) |

| Mecoprop (MCPP) | 5, 7, 9 | Stable | [5] |

| Dichlorprop-P | 4, 7 | Slow hydrolysis | [7] |

| Dichlorprop-P | 9 | Hydrolyzes | [7] |

Experimental Protocols

The following are detailed methodologies for studying the degradation of chlorophenoxy herbicides, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Biodegradation Study (adapted from OECD 307)

Objective: To determine the rate and route of degradation of a test substance in aerobic soil.

Materials:

-

Freshly collected and sieved (2 mm) agricultural soil with known characteristics (pH, organic carbon content, texture).

-

Radiolabeled (e.g., ¹⁴C) or non-labeled test substance.

-

Incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile organic compounds and CO₂.[13]

-

Trapping solutions (e.g., ethanolamine for CO₂, ethylene glycol for organic volatiles).

-

Analytical instrumentation (e.g., HPLC, LC-MS, GC-MS, Liquid Scintillation Counter for radiolabeled studies).

Procedure:

-